molecular formula C20H19N3O5S B11216755 Ethyl (2-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate

Ethyl (2-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate

Cat. No.: B11216755
M. Wt: 413.4 g/mol
InChI Key: GXZDMSBRKQXIFH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl (2-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

Ethyl (2-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (2-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (2-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The thiazole ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Ethyl (2-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

ethyl 2-[2-[(4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C20H19N3O5S/c1-3-9-23-14-8-6-5-7-13(14)17(25)16(19(23)27)18(26)22-20-21-12(11-29-20)10-15(24)28-4-2/h3,5-8,11,25H,1,4,9-10H2,2H3,(H,21,22,26)

InChI Key

GXZDMSBRKQXIFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O

Origin of Product

United States

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